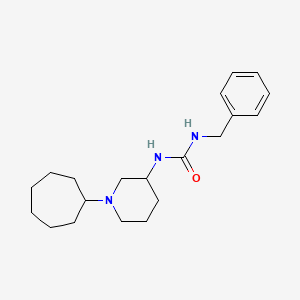![molecular formula C25H30N2O B6054012 [3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol](/img/structure/B6054012.png)
[3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol, also known as PPM, is a synthetic compound that has been studied for its potential use in scientific research. It is a member of the phenylpiperidine class of compounds and has been shown to have a variety of biochemical and physiological effects. In
作用机制
The exact mechanism of action of [3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol is not fully understood, but it is thought to act as a partial agonist at the dopamine D2 receptor and a sigma-1 receptor agonist. It may also have an effect on other neurotransmitter systems, such as the serotonin and norepinephrine systems. The overall effect of [3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol on these systems is complex and may vary depending on the specific experimental conditions.
Biochemical and Physiological Effects
[3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which is involved in reward and motivation. [3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol has also been shown to have an effect on calcium signaling, which may be related to its affinity for the sigma-1 receptor. Other effects of [3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol include changes in gene expression and protein levels in various brain regions.
实验室实验的优点和局限性
One advantage of using [3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol in lab experiments is its specificity for the dopamine D2 and sigma-1 receptors. This can allow researchers to study the role of these receptors in various physiological and pathological states. However, one limitation of using [3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol is its relatively low potency compared to other compounds that target these receptors. This may limit its usefulness in certain experimental paradigms.
未来方向
There are several potential future directions for research on [3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol. One area of interest is its potential use as a therapeutic agent for various neurological and psychiatric disorders. For example, [3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol has been shown to have an effect on cocaine self-administration in rats, suggesting that it may be useful in the treatment of drug addiction. Another potential area of research is the development of more potent and selective compounds that target the dopamine D2 and sigma-1 receptors. Finally, [3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol may also be useful in the study of other neurotransmitter systems, such as the glutamate and GABA systems.
合成方法
[3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol can be synthesized through a multi-step process using commercially available starting materials. The synthesis involves the reaction of 3-phenylpropanal with piperidine in the presence of a catalyst to produce 3-(3-phenylpropyl)piperidine. This intermediate is then reacted with 5-chloromethylquinoline to produce [3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol. The final compound can be purified using standard techniques such as column chromatography.
科学研究应用
[3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation. [3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol has also been shown to have an affinity for the sigma-1 receptor, which is involved in the regulation of neurotransmitter release and calcium signaling. These properties make [3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol a potentially useful tool for studying the role of these receptors in various physiological and pathological states.
属性
IUPAC Name |
[3-(3-phenylpropyl)-1-(quinolin-5-ylmethyl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O/c28-20-25(14-5-10-21-8-2-1-3-9-21)15-7-17-27(19-25)18-22-11-4-13-24-23(22)12-6-16-26-24/h1-4,6,8-9,11-13,16,28H,5,7,10,14-15,17-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYIQCQLBFZGJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C3C=CC=NC3=CC=C2)(CCCC4=CC=CC=C4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B6053938.png)

![3-(1,3-benzodioxol-5-yl)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6053950.png)
![N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide](/img/structure/B6053959.png)

![9-methyl-5-(2-thienyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B6053973.png)
![2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B6053980.png)
![methyl 4-({1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}amino)-4-oxobutanoate](/img/structure/B6053984.png)
![2-{1-(2-ethoxybenzyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B6053985.png)
![3-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)propanamide](/img/structure/B6053995.png)
![N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B6054008.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6054020.png)
![2-[3-benzyl-3-(hydroxymethyl)-1-piperidinyl]-2-oxo-1-phenylethanone](/img/structure/B6054027.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6054039.png)